Cas no 951884-68-7 (3,5-Difluoro-4'-ethoxybenzophenone)

3,5-Difluoro-4'-ethoxybenzophenone 化学的及び物理的性質
名前と識別子
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- 3,5-DIFLUORO-4'-ETHOXYBENZOPHENONE
- (3,5-Difluorophenyl)(4-ethoxyphenyl)methanone
- SEL10294251
- 3,5-Difluoro-4'-ethoxybenzophenone
-
- インチ: 1S/C15H12F2O2/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
- InChIKey: ZYHGGPYKZXFHNT-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)C(C1C=CC(=CC=1)OCC)=O)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 291
- トポロジー分子極性表面積: 26.3
3,5-Difluoro-4'-ethoxybenzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 202056-5g |
3,5-Difluoro-4'-ethoxybenzophenone |
951884-68-7 | 97% | 5g |
£1120.00 | 2022-03-01 | |
TRC | D089155-500mg |
3,5-Difluoro-4'-ethoxybenzophenone |
951884-68-7 | 500mg |
$ 480.00 | 2022-06-06 | ||
TRC | D089155-250mg |
3,5-Difluoro-4'-ethoxybenzophenone |
951884-68-7 | 250mg |
$ 290.00 | 2022-06-06 | ||
Fluorochem | 202056-1g |
3,5-Difluoro-4'-ethoxybenzophenone |
951884-68-7 | 97% | 1g |
£340.00 | 2022-03-01 | |
Fluorochem | 202056-2g |
3,5-Difluoro-4'-ethoxybenzophenone |
951884-68-7 | 97% | 2g |
£624.00 | 2022-03-01 |
3,5-Difluoro-4'-ethoxybenzophenone 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
3,5-Difluoro-4'-ethoxybenzophenoneに関する追加情報
3,5-Difluoro-4'-ethoxybenzophenone: A Comprehensive Overview
3,5-Difluoro-4'-ethoxybenzophenone (CAS No. 951884-68-7) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure and properties, has garnered attention due to its potential in advanced materials development and chemical synthesis. In this article, we delve into the structural features, synthesis methods, applications, and recent research findings related to 3,5-Difluoro-4'-ethoxybenzophenone, providing a comprehensive understanding of its significance in modern chemistry.
The molecular structure of 3,5-Difluoro-4'-ethoxybenzophenone consists of a benzophenone backbone with fluorine atoms at the 3 and 5 positions and an ethoxy group at the 4' position. This arrangement imparts distinct electronic and steric properties to the molecule, making it suitable for various chemical transformations. Recent studies have highlighted its role as a precursor in the synthesis of advanced polymers and optoelectronic materials. For instance, researchers have explored its use in the development of high-performance organic light-emitting diodes (OLEDs) due to its ability to act as a charge transport layer material.
One of the key areas of research involving 3,5-Difluoro-4'-ethoxybenzophenone is its application in organic electronics. Scientists have investigated its ability to serve as a building block for constructing π-conjugated systems, which are essential for achieving efficient charge transport in devices such as solar cells and transistors. The fluorine atoms in the molecule contribute to enhanced electron-withdrawing effects, while the ethoxy group provides steric hindrance and improves solubility. These properties make it an ideal candidate for designing materials with tailored electronic characteristics.
Recent advancements in green chemistry have also led to innovative synthesis methods for 3,5-Difluoro-4'-ethoxybenzophenone. Traditionally synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution reactions, modern approaches now focus on environmentally friendly techniques such as microwave-assisted synthesis or catalytic cross-coupling reactions. These methods not only reduce reaction times but also minimize waste generation, aligning with sustainable chemical practices.
In addition to its role in materials science, 3,5-Difluoro-4'-ethoxybenzophenone has found applications in pharmaceutical research. Its structure serves as a scaffold for developing bioactive molecules with potential therapeutic effects. For example, researchers have explored its derivatives as candidates for anticancer drug development due to their ability to inhibit specific enzymes involved in cancer progression.
The toxicological profile of 3,5-Difluoro-4'-ethoxybenzophenone has also been a subject of recent studies. While initial assessments indicate low acute toxicity, long-term exposure effects require further investigation. Regulatory bodies are increasingly emphasizing the need for comprehensive safety evaluations to ensure safe handling and application of this compound in industrial settings.
In conclusion, 3,5-Difluoro-4'-ethoxybenzophenone stands out as a multifaceted compound with promising applications across diverse domains. Its unique structure enables it to serve as a versatile building block for advanced materials and pharmaceuticals. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in shaping future innovations in chemistry and related fields.
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